molecular formula C27H44O4 B14635596 Methyl acetyl-isolithocholate CAS No. 56085-36-0

Methyl acetyl-isolithocholate

Cat. No.: B14635596
CAS No.: 56085-36-0
M. Wt: 432.6 g/mol
InChI Key: DVIUCIPCTDVQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl acetyl-isolithocholate (CAS 1255-51-2) is a bile acid derivative with the chemical name Cholan-24-oic acid, 3-(acetyloxy)-, methyl ester (3α,5β configuration). It is a methylated and acetylated form of lithocholic acid, a secondary bile acid. Key physicochemical properties derived from computational methods (Joback, Crippen, and McGowan) and NIST databases include:

  • Molecular weight: 362.730 g/mol .
  • Thermodynamic properties: Gibbs free energy change (ΔfG°): 74.81 kJ/mol Enthalpy change (ΔfH°gas): -1,026.86 kJ/mol LogP (log10 octanol/water partition coefficient): 5.68 Water solubility (log10WS): -5.65 Critical temperature (Tc): 1,232.41 K Critical pressure (Pc): 4.67 atm .

These properties suggest high lipid solubility and low volatility, typical of steroidal bile acid derivatives.

Properties

CAS No.

56085-36-0

Molecular Formula

C27H44O4

Molecular Weight

432.6 g/mol

IUPAC Name

methyl 4-(3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

InChI

InChI=1S/C27H44O4/c1-17(6-11-25(29)30-5)22-9-10-23-21-8-7-19-16-20(31-18(2)28)12-14-26(19,3)24(21)13-15-27(22,23)4/h17,19-24H,6-16H2,1-5H3

InChI Key

DVIUCIPCTDVQAP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl acetyl-isolithocholate typically involves the esterification of lithocholic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl acetyl-isolithocholate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of methyl acetyl-isolithocholate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues: Bile Acid Derivatives

Methyl acetyl-isolithocholate belongs to a class of modified bile acids. Comparisons with other bile acid esters highlight distinct functional group modifications:

Property This compound Lithocholic Acid Methyl Ester Dehydroabietic Acid Methyl Ester
CAS Number 1255-51-2 Not listed 12 (from )
Functional Groups Acetyloxy, methyl ester Methyl ester Methyl ester, conjugated diene
logP 5.68 ~4.2 (estimated) ~6.1 (estimated for aromatic diterpene)
Water Solubility (log10WS) -5.65 ~-4.0 ~-6.8


Key Findings :

  • The acetyloxy group in this compound increases its polarity slightly compared to non-acetylated lithocholic acid methyl ester, reducing logP by ~0.5 units .
  • Dehydroabietic acid methyl ester (CAS 12 from ), a diterpene resin acid ester, exhibits higher hydrophobicity (logP ~6.1) due to its aromatic structure, making it less soluble in aqueous systems than bile acid derivatives .

Functional Analogues: Methyl Esters of Bioactive Molecules

Methyl esters are common in pharmaceuticals and natural products. A comparison with methyl shikimate () and methyl acetate () reveals functional diversity:

Property This compound Methyl Shikimate Methyl Acetate
Molecular Weight 362.730 200.18 (estimated) 74.08
Boiling Point (Tboil) 1,141.95 K Not available 330 K
Applications Bile acid research, lipid metabolism Plant metabolite, drug synthesis Solvent, flavoring agent

Key Findings :

  • This compound’s high molecular weight and steroidal backbone contrast sharply with smaller esters like methyl acetate, which is volatile and used as a solvent .
  • Methyl shikimate (), a cyclic ester, is polar due to hydroxyl and carboxyl groups, making it more water-soluble than bile acid esters .

Key Findings :

  • This compound’s steroidal structure likely confers lower reactivity compared to small, electrophilic esters like methyl isothiocyanate, which require stringent safety protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.